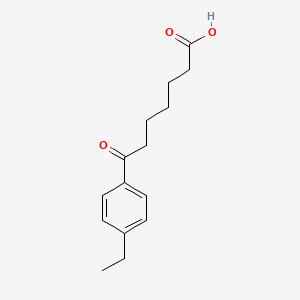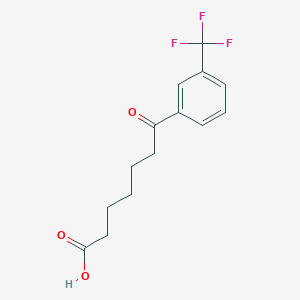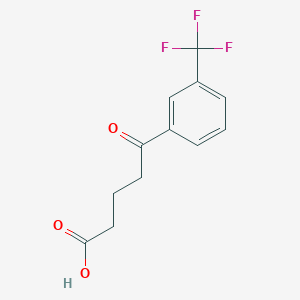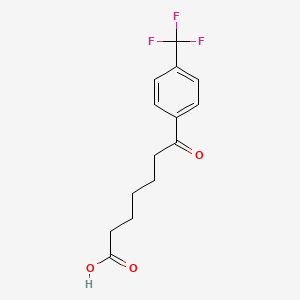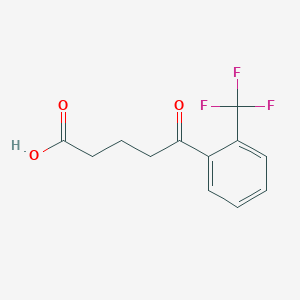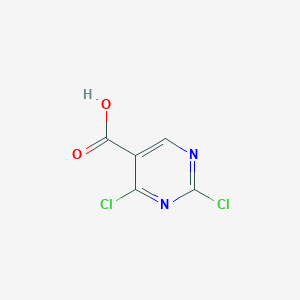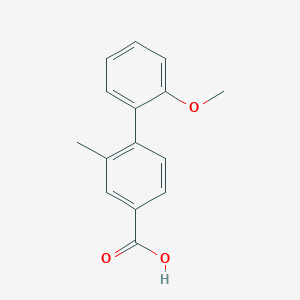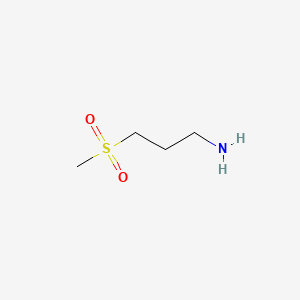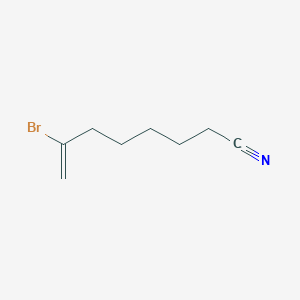
7-Bromo-7-octenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-7-octenenitrile is an organic compound with the molecular formula C8H12BrN. It is characterized by the presence of a bromine atom and a nitrile group attached to an octene chain. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-7-octenenitrile typically involves the bromination of 7-octenenitrile. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the desired position on the octene chain. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-7-octenenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The double bond in the octene chain can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Addition Reactions: Reagents such as hydrogen bromide or water in the presence of acids or bases.
Oxidation and Reduction Reactions: Catalysts like palladium on carbon (Pd/C) for reduction and potassium permanganate (KMnO4) for oxidation.
Major Products Formed:
- Substituted derivatives of this compound.
- Addition products with various functional groups.
- Reduced or oxidized forms of the original compound .
Scientific Research Applications
7-Bromo-7-octenenitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-7-octenenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions or as a nucleophile in addition reactions. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
7-Chloro-7-octenenitrile: Similar structure but with a chlorine atom instead of bromine.
7-Iodo-7-octenenitrile: Contains an iodine atom in place of bromine.
7-Fluoro-7-octenenitrile: Features a fluorine atom instead of bromine.
Uniqueness: 7-Bromo-7-octenenitrile is unique due to the specific reactivity of the bromine atom, which offers distinct advantages in certain chemical reactions. Its properties make it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
7-bromooct-7-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN/c1-8(9)6-4-2-3-5-7-10/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOTZJOKEGDJAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCC#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641089 |
Source


|
| Record name | 7-Bromooct-7-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-19-2 |
Source


|
| Record name | 7-Bromooct-7-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



